molecular formula C19H15F3N2OS2 B2729236 3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-29-0

3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No. B2729236
CAS RN: 477860-29-0
M. Wt: 408.46
InChI Key: RWPBRNPGEQOCMJ-UHFFFAOYSA-N
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Description

3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C19H15F3N2OS2 and its molecular weight is 408.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized a range of compounds with structures similar to the specified compound, exploring their biological activities, such as anti-monoamine oxidase and antitumor activities. These compounds have been found to exhibit significant biological effects in various studies:

  • The synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, which have shown high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
  • A novel synthesis approach for functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, highlighting their potential in regioselective intramolecular electrophilic cyclization reactions (Kut et al., 2020).

Anticancer and Antiproliferative Agents

Compounds structurally related to the specified chemical have been extensively studied for their anticancer and antiproliferative properties:

  • Novel quinazolinone derivatives, showing significant diuretic activity, indicate the broader potential of such compounds in therapeutic applications beyond cancer treatment (Maarouf et al., 2004).
  • The development of 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones for in vitro and in vivo anticancer activity against HeLa cells, demonstrating the therapeutic potential of these compounds in cancer treatment (Joseph et al., 2010).

Antiviral Applications

Some derivatives have been investigated for their antiviral properties, indicating the versatility of this chemical scaffold:

  • The design, synthesis, and antiviral activity evaluation of novel quinazolin-4(3H)-ones against a variety of respiratory and biodefense viruses, showcasing the potential use of these compounds in treating viral infections (Selvam et al., 2007).

Synthesis Techniques

Research has also focused on novel synthesis techniques for these compounds, aiming to improve efficiency and yield:

  • Microwave-assisted synthesis of novel quinazolin-4(3H)-ones, demonstrating a rapid and efficient method for producing these compounds, which could be beneficial for large-scale applications (Al-Salahi & Geffken, 2011).

properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS2/c20-19(21,22)13-5-3-4-12(8-13)9-26-10-14-11-27-18-23-16-7-2-1-6-15(16)17(25)24(14)18/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBRNPGEQOCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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